[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl] N-nonan-3-ylcarbamate;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid
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Overview
Description
[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl] N-nonan-3-ylcarbamate;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl] N-nonan-3-ylcarbamate;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the indeno[2,1-b]pyrrol core, followed by the introduction of the carbamate and butanedioic acid moieties. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. Optimization of reaction parameters and the use of automated systems can enhance efficiency and scalability. Purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl] N-nonan-3-ylcarbamate;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify specific functional groups within the molecule.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl] N-nonan-3-ylcarbamate;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid is studied for its unique structural properties and reactivity. It serves as a model compound for understanding reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential biological activity. Studies may focus on its interactions with biological macromolecules, such as proteins and nucleic acids, and its effects on cellular processes.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Researchers may evaluate its efficacy and safety in treating various diseases, as well as its pharmacokinetics and pharmacodynamics.
Industry
In industrial applications, this compound may be used as an intermediate in the synthesis of other valuable compounds or as a component in specialized materials.
Mechanism of Action
The mechanism of action of [(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl] N-nonan-3-ylcarbamate;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular function and signaling.
Comparison with Similar Compounds
Similar Compounds
- [(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl] N-nonan-3-ylcarbamate
- (2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid
Uniqueness
[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl] N-nonan-3-ylcarbamate;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid stands out due to its combination of structural features and functional groups. This unique combination imparts specific reactivity and biological activity, distinguishing it from other similar compounds.
Properties
CAS No. |
139973-20-9 |
---|---|
Molecular Formula |
C42H52N2O10 |
Molecular Weight |
744.9 g/mol |
IUPAC Name |
[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl] N-nonan-3-ylcarbamate;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid |
InChI |
InChI=1S/C22H34N2O2.C20H18O8/c1-4-6-7-8-9-17(5-2)24-21(25)26-18-11-10-16-14-20-22(3,12-13-23-20)19(16)15-18;1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14/h10-11,15,17,20,23H,4-9,12-14H2,1-3H3,(H,24,25);3-10,15-16H,1-2H3,(H,21,22)(H,23,24)/t17?,20-,22+;15-,16-/m11/s1 |
InChI Key |
SDAZVFKAVRJUML-XJDCPIKYSA-N |
Isomeric SMILES |
CCCCCCC(CC)NC(=O)OC1=CC2=C(C[C@@H]3[C@]2(CCN3)C)C=C1.CC1=CC=C(C=C1)C(=O)O[C@H]([C@H](C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O |
Canonical SMILES |
CCCCCCC(CC)NC(=O)OC1=CC2=C(CC3C2(CCN3)C)C=C1.CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O |
Origin of Product |
United States |
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